Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-
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Overview
Description
Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . This particular compound features a quinoline core with a 4-fluorophenyl group and a piperazine moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with 4-fluorophenylpiperazine in the presence of a base such as sodium carbonate . The reaction is usually carried out in a solvent like 1-pentanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In anticancer research, it induces oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic that also features a quinoline nucleus.
Levofloxacin: A fluoroquinolone antibiotic used to treat various infections.
Uniqueness
Quinoline, 2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group and the piperazine moiety enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
57962-07-9 |
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Molecular Formula |
C21H22FN3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22FN3/c22-18-6-9-20(10-7-18)25-15-13-24(14-16-25)12-11-19-8-5-17-3-1-2-4-21(17)23-19/h1-10H,11-16H2 |
InChI Key |
PMXTUSCIRWGCST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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